molecular formula C18H16N4O4S3 B6552242 N-(3-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040679-80-8

N-(3-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6552242
CAS No.: 1040679-80-8
M. Wt: 448.5 g/mol
InChI Key: DPRHXAWXFUBBLT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a pyrimidine core substituted with an amino group, a thiophene-2-sulfonyl moiety, and a sulfanyl-linked acetamide group.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S3/c1-11(23)12-4-2-5-13(8-12)21-15(24)10-28-18-20-9-14(17(19)22-18)29(25,26)16-6-3-7-27-16/h2-9H,10H2,1H3,(H,21,24)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRHXAWXFUBBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

  • N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (ZINC2690232): Features a chromeno-pyrimidine core and a 4-methoxyphenyl group. The chlorine substituent on the phenyl ring enhances lipophilicity compared to the acetyl group in the target compound .
  • 2-{[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide (AS111): Replaces the pyrimidine core with a triazole ring but retains the sulfanyl-acetamide backbone. The pyridyl group may improve π-π stacking interactions with biological targets .

Triazole/Oxadiazole-Based Derivatives

  • 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19): Substitutes pyrimidine with a triazole ring.
  • 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Replace thiophene-sulfonyl with furan, reducing electron-withdrawing effects but enhancing solubility .

Antimicrobial Activity

  • 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) : Exhibits a MIC of 16 µg/mL against Escherichia coli, attributed to the fluorobenzyl group’s hydrophobicity .
  • N-(3-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide: Predicted to have enhanced activity due to the thiophene-sulfonyl group’s electron-deficient nature, which may disrupt bacterial membrane integrity.

Anti-Inflammatory Activity

  • AS111 : Demonstrates 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models, likely due to the 3-methylphenyl group’s optimal steric fit .
  • 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Show 70–85% inhibition of exudative inflammation at 10 mg/kg, comparable to diclofenac .

Physicochemical Properties

Compound Core Structure Key Substituents LogP* Activity Highlights
Target Compound Pyrimidine Thiophene-2-sulfonyl, 3-acetylphenyl ~3.2 Predicted broad-spectrum activity
AS111 Triazole 2-Pyridyl, 3-methylphenyl 2.8 Anti-inflammatory (1.28× diclofenac)
Compound 38 Triazole 2-Fluorobenzyl 3.1 MIC = 16 µg/mL (E. coli)
8t Oxadiazole 5-Chloro-2-methylphenyl 3.5 LOX inhibition: IC₅₀ = 12 µM

*LogP values estimated using fragment-based methods.

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